![molecular formula C23H21ClN2O3S B2753534 2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954679-91-5](/img/structure/B2753534.png)
2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Overview
Description
The compound “2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is a complex organic molecule. It contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) core, which is a significant class of isoquinoline alkaloids . THIQ-based compounds, both natural and synthetic, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of such compounds often involves the use of the Pictet–Spengler reaction . This reaction is commonly used for the synthesis of a series of N-tosyl-1,2,3,4-tetrahydroisoquinolines . The synthesis of 1,2,3,4-tetrazine 1,3-dioxide has been achieved by a multistep reaction .Molecular Structure Analysis
The molecular formula of this compound is C23H21ClN2O3S. It consists of a tolyl group, −C6H4−CH3, joined to a sulfonyl group, −SO2−, with the open valence on sulfur . The toluenesulfonate (or tosylate) group refers to the −O−SO2C6H4CH3 (–OTs) group, with an additional oxygen attached to sulfur and open valence on an oxygen .Chemical Reactions Analysis
The tosyl group is commonly used as a protecting group for amines in organic synthesis . The resulting sulfonamide structure is extremely stable. It can be deprotected to reveal the amine using reductive or strongly acidic conditions .Scientific Research Applications
Anticancer Properties
THIQ derivatives exhibit promising cytotoxic effects against cancer cells. Researchers have explored their potential as antitumor agents, particularly in inhibiting phenylethanolamine N-methyltransferase (PNMT), a key enzyme involved in catecholamine synthesis. Further investigations into their mechanism of action and selectivity against specific cancer types are warranted.
Cardiovascular Applications
THIQ analogs may impact cardiovascular health by influencing blood pressure regulation, vasodilation, or platelet aggregation. Research into their cardiovascular effects and potential therapeutic applications could be valuable.
Mechanism of Action
Future Directions
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity . This suggests that there could be future research directions focusing on the development of novel analogs of this compound.
properties
IUPAC Name |
2-chloro-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3S/c1-16-6-10-20(11-7-16)30(28,29)26-13-12-17-8-9-19(14-18(17)15-26)25-23(27)21-4-2-3-5-22(21)24/h2-11,14H,12-13,15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQFQFOMVYRQJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide |
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